4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzene-1-sulfonamide
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Overview
Description
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is a compound that belongs to the class of maleimides Maleimides are known for their versatile chemical properties and biological activities
Preparation Methods
The synthesis of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Chemical Reactions Analysis
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The maleimide group can participate in nucleophilic substitution reactions, forming various substituted products. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound exhibits biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The biological activity of 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-heptylbenzenesulfonamide is primarily due to its ability to interact with specific molecular targets. The maleimide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of enzymes like cyclooxygenase and kinase, which play crucial roles in various biological processes .
Comparison with Similar Compounds
Similar compounds include other maleimide derivatives such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and its organotin complexes . These compounds share similar structural features but differ in their specific substituents and resulting properties. For example, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid has been studied for its potential as a photoinitiator in polymerization processes
Properties
CAS No. |
61633-12-3 |
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Molecular Formula |
C17H22N2O4S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-(2,5-dioxopyrrol-1-yl)-N-heptylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O4S/c1-2-3-4-5-6-13-18-24(22,23)15-9-7-14(8-10-15)19-16(20)11-12-17(19)21/h7-12,18H,2-6,13H2,1H3 |
InChI Key |
OKPWAISQMNWWAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O |
Origin of Product |
United States |
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